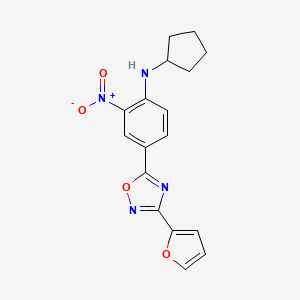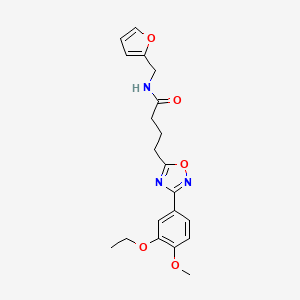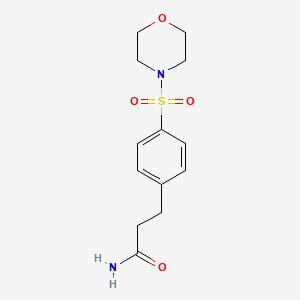
3-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide, also known as VU6007471, is a small molecule that has been developed as a potential therapeutic agent for various diseases. It belongs to the class of benzamide derivatives and has been found to exhibit promising pharmacological properties in preclinical studies.
Mechanism of Action
The mechanism of action of 3-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide involves the inhibition of PDE10A enzyme activity. PDE10A is known to regulate the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain, which are important second messengers involved in neurotransmitter signaling. By inhibiting PDE10A, 3-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide increases the levels of cAMP and cGMP, leading to enhanced neurotransmitter signaling and improved cognitive function.
Biochemical and Physiological Effects:
3-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has been found to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to improve cognitive function, reduce motor deficits, and increase locomotor activity in animal models of neurological disorders. 3-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has also been found to modulate the levels of various neurotransmitters such as dopamine, acetylcholine, and glutamate, which are involved in the regulation of mood, cognition, and movement.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide is its selectivity for PDE10A enzyme inhibition, which reduces the risk of off-target effects. 3-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has also been found to exhibit good pharmacokinetic properties, including high oral bioavailability and good brain penetration. However, one of the limitations of 3-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Future Directions
There are several potential future directions for the development of 3-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide as a therapeutic agent. One possible direction is the investigation of its efficacy in combination with other drugs for the treatment of neurological disorders. Another direction is the development of more potent and selective PDE10A inhibitors based on the structure of 3-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide. Additionally, the potential use of 3-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide as a tool for studying the role of PDE10A in neurotransmitter signaling and neurological disorders warrants further investigation.
Synthesis Methods
The synthesis of 3-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide involves a multi-step process that starts with the reaction of 2-hydroxy-6-methylquinoline with 3-chlorobenzoyl chloride to form the intermediate 3-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide. This intermediate is then reacted with cyclohexylamine in the presence of a base to yield the final product, 3-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide.
Scientific Research Applications
3-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent and selective inhibition of the phosphodiesterase 10A (PDE10A) enzyme, which is involved in the regulation of neurotransmitter signaling in the brain. This makes 3-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide a potential candidate for the treatment of various neurological disorders such as schizophrenia, Huntington's disease, and Parkinson's disease.
properties
IUPAC Name |
3-chloro-N-cyclohexyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O2/c1-16-10-11-22-18(12-16)13-19(23(28)26-22)15-27(21-8-3-2-4-9-21)24(29)17-6-5-7-20(25)14-17/h5-7,10-14,21H,2-4,8-9,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPIAIPVJNVDQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CCCCC3)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-methoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7704722.png)

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7704736.png)









